异麦芽糖

科学研究应用

异麦芽糖在科学研究中具有广泛的应用:

化学: 用作研究糖苷键形成和断裂的模型化合物。

生物学: 研究其在碳水化合物代谢中的作用及其对肠道菌群的影响.

作用机制

异麦芽糖主要通过其在小肠中的代谢发挥作用。 蔗糖酶-异麦芽糖酶将异麦芽糖水解成两个葡萄糖分子,然后被吸收进入血液 . 该过程涉及酶活性位点断裂α-1,6-糖苷键,促进葡萄糖吸收和利用用于能量生成 .

类似化合物:

麦芽糖: 由两个通过α-1,4-糖苷键连接的葡萄糖分子组成.

异麦芽糖: 蔗糖的异构体,在葡萄糖和果糖之间具有α-1,6-糖苷键.

异麦芽酮糖: 通过氢化从蔗糖衍生的双糖多元醇.

比较:

麦芽糖与异麦芽糖: 虽然两者都是葡萄糖的二糖,但麦芽糖具有α-1,4-糖苷键,而异麦芽糖具有α-1,6-糖苷键。

异麦芽糖独特的α-1,6-糖苷键使其与其他二糖不同,影响其消化、吸收和在各个领域的应用。

生化分析

Biochemical Properties

Isomaltose plays a significant role in biochemical reactions. It is produced when high maltose syrup is treated with the enzyme transglucosidase (TG) . Isomaltose interacts with these enzymes, and the nature of these interactions is primarily enzymatic hydrolysis .

Cellular Effects

Isomaltose influences various types of cells and cellular processes. In the context of sucrase-isomaltase deficiency, a disorder characterized by dysfunction or deficiency of the brush border enzyme sucrase-isomaltase, isomaltose can cause a wide range of clinical consequences from mild bloating/flatulence to severe osmotic diarrhea with malabsorption .

Molecular Mechanism

The molecular mechanism of isomaltose involves its interaction with enzymes at the molecular level. For instance, the enzyme isomaltase cleaves isomaltose into two glucose molecules . This process involves the binding of isomaltose to the active site of the enzyme, followed by the enzymatic hydrolysis of the α-1,6-glycosidic bond .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isomaltose can change over time. For instance, the production of isomaltose from starch using 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase has been shown to be efficient, with production yields exceeding 70% .

Dosage Effects in Animal Models

The effects of isomaltose can vary with different dosages in animal models. Specific studies detailing the dosage effects of isomaltose in animal models are currently limited. It’s worth noting that isomaltulose, a similar compound, has been found to have neither embryotoxic or teratogenic effects nor maternal toxicity in rats fed throughout pregnancy at levels up to 7 g kg −1 body weight per day .

Metabolic Pathways

Isomaltose is involved in several metabolic pathways. It is a product of the caramelization of glucose and is broken down in our small intestine into separate glucose molecules, which are absorbed into our bloodstream and transported to our cells for energy production .

Transport and Distribution

Isomaltose is transported and distributed within cells and tissues primarily through enzymatic processes. The enzyme sucrase-isomaltase, located in the brush border membrane of small intestinal villi, plays a crucial role in the transport and distribution of isomaltose .

Subcellular Localization

The subcellular localization of isomaltose-related processes primarily occurs in the small intestine, where the enzyme sucrase-isomaltase is located . Furthermore, the AmyR protein, a transcriptional activator regulating the expression of amylolytic genes in Aspergillus species, has been observed to rapidly accumulate in the nucleus from the cytoplasm upon the addition of isomaltose .

准备方法

合成路线和反应条件: 异麦芽糖可以通过使用黑曲霉的α-葡萄糖苷酶从麦芽糖合成,该酶具有很强的α-1,6-糖苷转移活性 . 另一种方法涉及将来自球状芽孢杆菌的1,4-α-葡聚糖6-α-葡萄糖基转移酶与来自巴西曲霉的异支链淀粉酶结合,该方法可高效地从淀粉合成异麦芽糖 .

工业生产方法: 异麦芽糖的工业生产通常涉及使用转糖基酶对高麦芽糖浆进行酶促转化 . 该方法效率高,可以产生高浓度的异麦芽糖。 此外,异淀粉酶和环状糊精葡聚糖转移酶的组合可以提高生产效率 .

化学反应分析

反应类型: 异麦芽糖会发生各种化学反应,包括水解、氧化和糖基化。

常用试剂和条件:

水解: 异麦芽糖可以被蔗糖酶-异麦芽糖酶水解,该酶可以断裂α-1,6-糖苷键.

氧化: 异麦芽糖可以使用温和的氧化剂氧化,生成葡萄糖酸衍生物。

糖基化: 异麦芽糖可以参与糖基化反应,形成糖苷。

主要产物:

水解: 生成两个葡萄糖分子。

氧化: 生成葡萄糖酸衍生物。

糖基化: 根据所用糖基供体和受体,生成各种糖苷。

相似化合物的比较

Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond.

Isomaltulose: An isomer of sucrose with an α-1,6-glycosidic bond between glucose and fructose.

Isomalt: A disaccharide polyol derived from sucrose through hydrogenation.

Comparison:

Maltose vs. Isomaltose: While both are disaccharides of glucose, maltose has an α-1,4-glycosidic bond, whereas isomaltose has an α-1,6-glycosidic bond.

Isomaltulose vs. Isomaltose: Isomaltulose is composed of glucose and fructose, making it different from isomaltose, which consists of two glucose units.

Isomalt vs. Isomaltose: Isomalt is a hydrogenated derivative of isomaltulose and is used as a sugar substitute.

Isomaltose’s unique α-1,6-glycosidic bond distinguishes it from other disaccharides, influencing its digestion, absorption, and applications in various fields.

属性

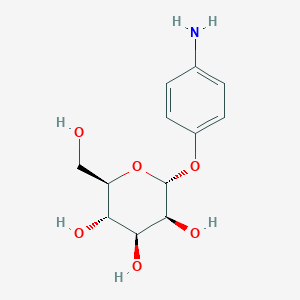

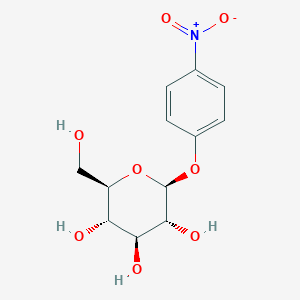

IUPAC Name |

6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-40-1, 585-99-9, 68424-04-4 | |

| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melibiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydextrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of isomaltose?

A1: Isomaltose, a disaccharide, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize isomaltose?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to determine the structure and complete assignment of carbon and proton resonances of isomaltose. [] Additionally, gas-liquid chromatography (GLC) can be used to quantify isomaltose levels, particularly in food analysis for honey adulteration. []

Q3: What enzymes are involved in the production of isomaltose from starch?

A: Several enzymes can contribute to isomaltose production from starch. These include:* 1,4-α-glucan 6-α-glucosyltransferase: This enzyme transfers a glucosyl residue from starch to a glucose acceptor, forming an α-(1→6) linkage. []* Isopullulanase: This enzyme specifically cleaves α-(1→4) glucosidic linkages adjacent to α-(1→6) linkages in starch and pullulan, releasing isomaltose. []* Isoamylase: Working in conjunction with isopullulanase, isoamylase further enhances isomaltose production by debranching amylopectin. []* Cyclomaltodextrin glucanotransferase: This enzyme can contribute to improved yields of isomaltose when used in combination with the enzymes mentioned above. []

Q4: What is the role of isomaltose as an inducer in Aspergillus species?

A: In Aspergillus nidulans, isomaltose acts as a potent inducer of amylase synthesis. It triggers amylase production even at low concentrations (3 nM). [] Similarly, in Aspergillus oryzae, intracellular α-glucosidase (MalT) converts maltose to isomaltose, which then activates the transcription factor AmyR, essential for amylolytic gene expression. []

Q5: Can isomaltose be produced from other substrates besides starch?

A: Yes, isomaltose can be produced enzymatically from maltose using α-glucosidase. This process involves a series of enzymatic steps, including hydrolysis and transglucosylation reactions. []

Q6: How is isomaltose used in the food industry?

A: Isomaltose, often in the form of isomaltooligosaccharides (IMO), finds applications in the food industry as a low-calorie sweetener. IMOs have lower sweetness and caloric content compared to sucrose, making them a desirable ingredient in sugar-free and diabetic-friendly foods. [, , , , ]

Q7: What is isomaltose hypgather, and how is it prepared?

A: Isomaltose hypgather, also known as IMO 50, refers to a syrup containing a mixture of isomaltooligosaccharides with a high isomaltose content (typically around 50%). [] It is commonly prepared from starch through enzymatic hydrolysis using enzymes such as α-glucosidase, isopullulanase, and isoamylase. [, ]

Q8: How does the purity of isomaltose hypgather affect its properties and applications?

A: Higher purity isomaltose hypgather (e.g., IMO 95 with over 95% isomaltose, panose, and isomaltotriose) exhibits lower viscosity and enhanced sweetness compared to lower purity syrups. [] This makes it more desirable for specific applications, such as those requiring high sweetness intensity or low viscosity.

Q9: What factors can affect the stability of isomaltose and IMO syrups?

A: Factors influencing isomaltose and IMO stability include temperature, pH, and the presence of other food components. Generally, these syrups are relatively stable under normal food processing and storage conditions. []

Q10: How is isomaltose metabolized in the human body?

A: Unlike some other disaccharides, isomaltose is not hydrolyzed by human digestive enzymes. [] Instead, it passes through the small intestine undigested and reaches the colon, where it is fermented by gut bacteria.

Q11: Does isomaltose affect blood sugar levels?

A: Isomaltose has a lower glycemic index (GI) compared to sugars like glucose, maltose, and sucrose. [, ] This means it causes a slower and smaller rise in blood glucose levels, making it a potentially favorable sweetener for individuals with diabetes.

Q12: What are the potential prebiotic effects of isomaltose?

A: As a prebiotic, isomaltose can selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. [, , ] This contributes to a healthier gut microbiome, which can positively impact overall health.

Q13: What analytical methods are used to quantify isomaltose in various matrices?

A: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a reliable method for directly quantifying maltose and isomaltose in biological samples like uremic plasma. [] In food analysis, gas-liquid chromatography (GLC) is commonly employed to determine isomaltose levels, particularly in honey. [] Additionally, high-performance liquid chromatography (HPLC) can be used for isomaltose separation and quantification in complex mixtures. []

Q14: How is the quality of isomaltose and IMO syrups controlled during production?

A: Quality control measures for isomaltose and IMO production involve monitoring various parameters, including:* Carbohydrate composition: Ensuring the desired levels of isomaltose and other oligosaccharides in the final product. []* Purity: Minimizing the presence of impurities like glucose, maltose, and other sugars. [, ]* Color and flavor: Maintaining consistent color and flavor profiles of the syrup. []* Microbial safety: Ensuring the absence of harmful microorganisms. []

- Computational studies: These are being used to understand the molecular mechanisms of isomaltose recognition and hydrolysis by enzymes. []

- Drug delivery: Researchers are exploring the potential use of isomaltose as a component in drug delivery systems. []

- Immunological research: Studies have investigated the immunochemical properties of isomaltose-containing polysaccharides. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

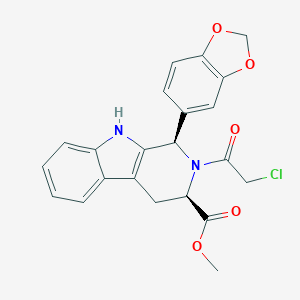

![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)